Deuterated Crosslinker BS2G-d4

Description

Deuterium Incorporation in Homobifunctional N-Hydroxysuccinimide-Ester Crosslinkers

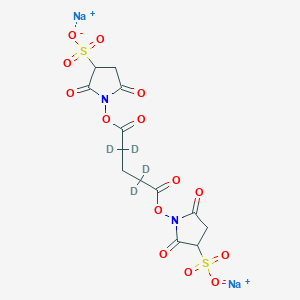

Deuterated crosslinkers such as BS2G-d4 incorporate stable heavy isotopes into their chemical backbone to create mass differences detectable by high-resolution mass spectrometers. The substitution of four hydrogen atoms with deuterium at the 2,2,4,4 positions of the glutarate spacer (C13H8D4N2Na2O14S2) introduces a 4 Da mass shift compared to non-deuterated counterparts. This isotopic labeling strategy allows researchers to distinguish crosslinked peptide pairs from unmodified peptides during data analysis. For example, mixing BS2G-d4 with its light analog (BS2G-d0) generates characteristic doublet peaks in mass spectra, simplifying the identification of crosslinking events.

The utility of deuterium labeling extends to quantitative CLMS, where isotopic pairs enable ratio-based comparisons of crosslinking efficiency under varying experimental conditions. A study using human serum albumin demonstrated that BS3-d0/d4 (a suberate-based analog) could quantify crosslink formation with a median coefficient of variation below 20%, underscoring the reproducibility of this approach. However, signal splitting between isotopic forms may reduce sensitivity for low-abundance crosslinks, necessitating optimized instrument settings such as stepped collision energy or parallel reaction monitoring.

BS2G-d4 as a Molecular Ruler for Spatial Relationship Analysis

The fixed 7.7 Å spacer length of BS2G-d4 serves as a molecular ruler, constraining crosslinking to lysine residues within this spatial threshold. This property makes it particularly useful for mapping tertiary and quaternary protein structures where short-range interactions dominate. For instance, in studies of the HOP2-MND1 protein complex, BS2G-d4 identified intra- and inter-subunit crosslinks that were undetectable with longer suberate-based linkers like DSS (11.4 Å). The shorter glutarate backbone preferentially targets tightly packed regions, generating high-resolution spatial constraints for computational modeling.

| Property | BS2G-d4 (Glutarate) | BS3-d4 (Suberate) |

|---|---|---|

| Spacer Length | 7.7 Å | 11.4 Å |

| Deuterium Positions | 2,2,4,4 | 2,2,7,7 |

| Solubility | Water-soluble | Water-soluble |

| Crosslinking Efficiency | Compact domains | Extended regions |

The molecular ruler concept is further validated by heat-denaturation experiments, where BS2G-d4 crosslinks in native HOP2-MND1 complexes decreased by 40% upon thermal disruption, while nonspecific mono-links increased. This sensitivity to conformational changes highlights its role in dynamic structural analyses.

Comparative Analysis of Glutarate vs. Suberate Backbone Architectures

Glutarate (5-carbon) and suberate (8-carbon) crosslinkers exhibit distinct performance profiles due to differences in spacer length and flexibility. BS2G-d4’s glutarate backbone enables efficient crosslinking in rigid, closely packed protein regions, as evidenced by its identification of 20 unique lysine pairs in HOP2-MND1 versus 16 pairs for a suberate-based reagent. Conversely, suberate derivatives like BS3-d4 excel in probing larger protein complexes or flexible loops, with their 11.4 Å spacer accommodating longer distances between reactive amines.

Structural studies reveal that glutarate-based linkers produce fewer but more spatially precise crosslinks, reducing data ambiguity in high-resolution modeling. For example, BS2G-d4 generated 122 high-confidence crosslinks in HOP2-MND1, of which 92 were unique to glutarate chemistry, compared to 104 crosslinks for a suberate analog. This trade-off between coverage and resolution necessitates strategic reagent selection based on experimental goals.

Properties

Molecular Formula |

C13H12N2Na2O14S2 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |

InChI |

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |

InChI Key |

JINCQYPCQMBZSX-SNSYAXNKSA-L |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The synthesis of this compound involves the incorporation of deuterium atoms into the bis(sulfosuccinimidyl) glutarate structure. This is typically achieved by using deuterated precursors, particularly deuterated succinic anhydride, which introduces the four deuterium atoms (d4) into the glutarate backbone. The general synthetic route includes:

- Preparation of high-purity starting materials, ensuring minimal contamination.

- Use of deuterated solvents and reagents to maintain isotopic labeling.

- Reaction of deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base catalyst.

- Purification steps to isolate the deuterated crosslinker with high purity and yield.

This approach ensures the final product retains the reactive sulfo-NHS ester groups necessary for efficient amine crosslinking while incorporating isotopic labels for mass spectrometry applications.

Detailed Synthetic Procedure

While industrial-scale synthesis details are proprietary, the following laboratory-scale method is representative based on published protocols and supplier information:

Preparation of Deuterated Succinic Anhydride

Commercially available or synthesized via exchange reactions in deuterated solvents, ensuring incorporation of deuterium at the 2,2,4,4 positions.Activation with Sulfo-NHS

The deuterated succinic anhydride is reacted with sulfo-N-hydroxysuccinimide in an anhydrous solvent (e.g., dimethylformamide or DMSO) under basic conditions (e.g., triethylamine) to form the bis(sulfosuccinimidyl) ester.Purification

The reaction mixture is purified by chromatography or recrystallization to remove unreacted starting materials and byproducts, yielding the deuterated BS2G-d4 as a powder solid.Characterization

The product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming deuterium incorporation, and by mass spectrometry to verify molecular weight and purity.

Preparation of Stock Solutions for Use

For experimental applications, BS2G-d4 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions at concentrations such as 5 mM, 25 mM, or 50 mM. These stocks are used at molar excesses (10-, 50-, or 100-fold) relative to protein concentrations to achieve efficient crosslinking without disrupting protein tertiary structure.

| Stock Solution Concentration | Typical Protein Molar Excess | Application Notes |

|---|---|---|

| 5 mM | 10-fold | Mild crosslinking, preserves protein structure |

| 25 mM | 50-fold | Moderate crosslinking for interaction studies |

| 50 mM | 100-fold | High crosslinking yield for mass spectrometry analysis |

Reaction Mechanism and Conditions

BS2G-d4 contains two sulfo-NHS ester groups that react selectively with primary amines on lysine residues or protein N-termini under near-neutral pH (7–9). The reaction forms stable amide bonds linking proteins covalently. Typical reaction conditions include:

- Buffer: 20 mM HEPES, pH 7.5

- Protein concentration: micromolar range (e.g., 5–10 μM)

- Reaction temperature: room temperature (~25 °C)

- Reaction time: 5 to 120 minutes, with aliquots taken at intervals for monitoring

- Quenching: addition of ammonium bicarbonate (NH4HCO3) to 20 mM final concentration to terminate the reaction

This protocol balances efficient crosslinking with minimal perturbation of protein structure.

Research Findings on Preparation and Use

Stock Preparation: BS2G-d4 and its non-deuterated analog BS2G-h4 are prepared separately as 25 mM stock solutions in PBS or DMSO, then mixed at a 1:1 ratio prior to use to facilitate isotopic labeling during mass spectrometry.

Crosslinking Efficiency: Studies show that 100-fold molar excess of BS2G-d4 over protein (e.g., 1 mM crosslinker with 10 μM protein) yields optimal crosslinking efficiency for capturing transient protein interactions.

Mass Spectrometry Analysis: The isotopic mass difference of 4.0247 Da between BS2G-d0 and BS2G-d4 crosslinked peptides allows precise identification of crosslinked peptides in complex mixtures, improving confidence in protein interaction mapping.

Summary Table: Preparation and Application Parameters

| Step | Details |

|---|---|

| Starting Materials | Deuterated succinic anhydride, sulfo-NHS, base catalyst |

| Solvent | Anhydrous DMSO or DMF for synthesis; DMSO or PBS for stock solutions |

| Stock Solution Concentrations | 5 mM, 25 mM, 50 mM in DMSO |

| Protein Concentration | 5–10 μM in 20 mM HEPES buffer, pH 7.5 |

| Molar Excess of Crosslinker | 10-, 50-, or 100-fold over protein |

| Reaction Temperature | Room temperature (~25 °C) |

| Reaction Time | 5 to 120 minutes with aliquots for kinetic monitoring |

| Reaction Quenching | Addition of 20 mM ammonium bicarbonate |

| Analytical Techniques | NMR, mass spectrometry, SDS-PAGE, nanoLC-MS/MS |

Chemical Reactions Analysis

Types of Reactions

Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .

Scientific Research Applications

Scientific Research Applications

BS2G-d4 has diverse applications across various fields of scientific research:

- Protein-Protein Interactions : BS2G-d4 is extensively utilized in identifying and characterizing protein-protein interactions. Its water-soluble and membrane-impermeable nature allows researchers to study these interactions in aqueous environments without disrupting cellular membranes.

- Structural Biology : The crosslinker aids in stabilizing protein complexes, which is crucial for structural analysis using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. By forming covalent bonds between primary amines in proteins, BS2G-d4 enables the capture of transient interactions that might otherwise be difficult to study .

- Mass Spectrometry : The deuterated nature of BS2G-d4 provides distinct isotopic signatures that enhance sensitivity and specificity during mass spectrometric analysis. This feature allows for the differentiation between crosslinked species, facilitating the identification of crosslinked peptide pairs when used in combination with its non-deuterated counterpart, BS2G-d0 .

- Drug Discovery : In medicinal chemistry, BS2G-d4 plays a role in drug discovery by aiding in the structural elucidation of target proteins and their complexes. Understanding these structures can lead to the development of novel therapeutics.

Case Study 1: Protein Complex Analysis

In a study examining the IL-7/IL-7Rα complex, researchers utilized BS2G-d4 to facilitate crosslinking at varying concentrations. The results demonstrated that higher concentrations of BS2G-d4 significantly increased the yield of crosslinked complexes observable via gel electrophoresis. This case highlights the utility of BS2G-d4 in optimizing conditions for studying specific protein interactions .

Case Study 2: Structural Insights into Protein Interactions

Another investigation employed BS2G-d4 alongside other crosslinkers to elucidate the structure of the HOP2-MND1 complex. By implementing quantitative cross-linking mass spectrometry with differentially labeled crosslinkers, researchers were able to predict molecular models based on observed interaction sites and conformational flexibility within the complex . This showcases how BS2G-d4 can contribute to advancing structural biology methodologies.

Mechanism of Action

The mechanism of action of Deuterated Crosslinker BS2G-d4 involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines in proteins . This crosslinking reaction results in the covalent attachment of proteins, which can then be analyzed using mass spectrometry. The distinctive mass patterns generated by the deuterated and non-deuterated versions of the crosslinker enable the unambiguous identification of crosslinked peptides .

Comparison with Similar Compounds

BS2G-d4 vs. BS3-d4

- Spacer Length : BS3-d4’s longer spacer (11.7 Å vs. 7.7 Å) accommodates larger protein domains, whereas BS2G-d4 is optimal for shorter intermolecular distances .

- Mass Spectrometry : Both provide a 4 Da shift, but BS3-d4 adducts exhibit a higher molecular weight difference (e.g., +138.07 Da for BS3-d0 vs. +96.02 Da for BS2G-d0), aiding in distinguishing crosslinker types .

BS2G-d4 vs. DSP-d8

- Deuterium Content : DSP-d8’s eight deuterium atoms enable an 8 Da shift, improving MS resolution for complex samples .

- Permeability : Unlike BS2G-d4, DSP-d8 is membrane-permeable and contains a reducible disulfide bond, facilitating intracellular studies and post-crosslinking cleavage .

Enhanced MS Detection via Isotopic Labeling

BS2G-d4 is frequently used in combination with BS2G-d0 to generate doublet mass signals in LC-MS/MS. This approach simplifies data analysis by isolating crosslinked peptides from unmodified ones . For example, in studies on cytochrome b (Cyt b), the 4.02 Da mass difference between d0- and d4-modified peptides enabled precise identification of crosslinked residues (e.g., His72 and Tyr72) .

Advantages in Structural Biology

- Precision : The 7.7 Å spacer acts as a "molecular ruler" to estimate spatial constraints in proteins like p22phox .

- Environmental Efficiency : Continuous-flow deuteration methods (e.g., iterative closed-loop systems) improve isotopic purity (>98%) and reduce synthetic waste, enhancing scalability .

Limitations and Considerations

- Solubility Constraints : BS2G-d4’s water solubility limits its use in hydrophobic environments, necessitating alternatives like DSP-d8 for membrane-bound proteins .

Q & A

Q. What distinguishes BS2G-d4 from its non-deuterated counterpart (BS2G-d0) in experimental design?

BS2G-d4 contains four deuterium atoms, creating a 4 Dalton (Da) mass shift in crosslinked peptides compared to BS2G-d0. This difference enables precise identification of crosslinked protein complexes via mass spectrometry (MS). Methodologically, researchers use equimolar concentrations of both analogs in parallel experiments to distinguish endogenous peptides from crosslinked products. Ensure consistent reaction conditions (pH 7–9, 25°C) to maintain comparable reaction kinetics .

Q. How does the spacer arm length of BS2G-d4 (7.7 Å) influence its utility in protein interaction studies?

The 7.7 Å spacer arm acts as a "molecular ruler," restricting crosslinking to proximal amine groups (e.g., lysine residues ≤7.7 Å apart). This spatial constraint is critical for mapping short-range interactions in protein complexes. For example, in studies of antibody-antigen interfaces, BS2G-d4’s shorter spacer reduces nonspecific crosslinking compared to longer analogs like DSS-d4 (11.4 Å) .

Q. What are the optimal storage and handling protocols for BS2G-d4 to ensure stability?

Store lyophilized BS2G-d4 at -20°C in anhydrous conditions to prevent hydrolysis of its sulfosuccinimidyl esters. Reconstitute in pH 7.4 buffer immediately before use, and avoid freeze-thaw cycles in solution. Prolonged exposure to >4°C or moisture reduces reactivity by >50% within 24 hours .

Q. Why is BS2G-d4 preferred for extracellular protein crosslinking?

As a water-soluble, membrane-impermeable agent, BS2G-d4 selectively targets extracellular amines (e.g., cell surface receptors or secreted proteins). This property minimizes intracellular crosslinking artifacts, making it ideal for studying ligand-receptor interactions in live-cell assays .

Advanced Research Questions

Q. How can researchers resolve overlapping isotopic peaks in MS data when using BS2G-d4/d0 pairs?

Overlapping peaks arise when crosslinked peptides have similar m/z ratios. To mitigate this:

Q. What experimental controls are critical for validating BS2G-d4 crosslinking efficiency?

Include three controls:

- Negative control : Omit BS2G-d4 to identify non-specific aggregates.

- Competition control : Add excess glycine to quench unreacted crosslinker and confirm specificity.

- Reduction control : Treat crosslinked samples with DTT to verify non-cleavable bonds (BS2G-d4 forms stable amide bonds, unlike reducible analogs like DSP-d8) .

Q. How does pH variation (7–9) impact BS2G-d4 reactivity and protein structure integrity?

At pH 7, BS2G-d4 reacts slowly (t1/2 ≈ 30 min), favoring selective labeling of high-affinity amines. At pH 9, reactivity increases (t1/2 ≈ 5 min) but risks protein denaturation. Balance speed and specificity by pre-optimizing pH using model proteins (e.g., BSA) and circular dichroism to monitor structural changes .

Q. What strategies enhance crosslinking detection in low-abundance protein complexes?

Q. How can BS2G-d4 be integrated with cryo-EM for structural studies of dynamic protein assemblies?

BS2G-d4 stabilizes transient interactions (e.g., enzyme-substrate complexes) prior to vitrification. Methodologically:

Q. What computational pipelines are recommended for analyzing BS2G-d4 crosslinking data in large-scale interactome studies?

Leverage open-source tools:

- xiNET : Visualizes crosslink networks and validates distance constraints against PDB structures.

- SIM-XL : Integrates crosslinking data with protein-protein interaction databases (e.g., STRING).

- CrosslinkDB : Manages high-throughput datasets and filters false positives using machine learning .

Methodological Best Practices

- Data Contradiction Analysis : Discrepancies between crosslinking and crystallography data often arise from dynamic conformations. Use hydrogen-deuterium exchange (HDX) MS to corroborate flexible regions .

- Ethical Compliance : Follow institutional guidelines for data anonymization and IRB approval when using human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.